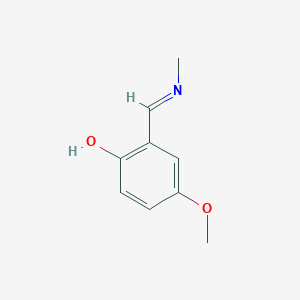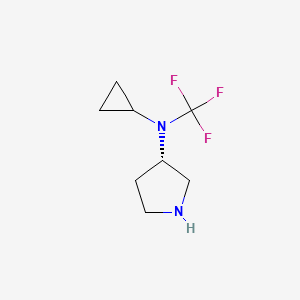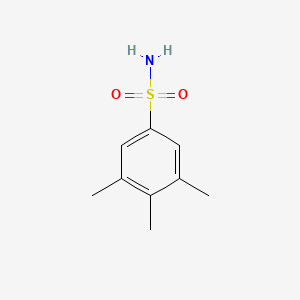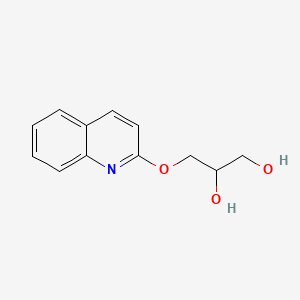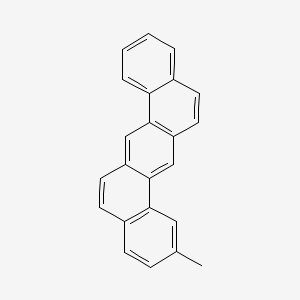
DIBENZ(a,h)ANTHRACENE, 2-METHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyldibenz[a,h]anthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by a structure consisting of multiple fused benzene rings, with a methyl group attached to the second position of the dibenz[a,h]anthracene framework. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyldibenz[a,h]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-methyldibenz[a,h]anthracene may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The process typically requires stringent control of temperature, pressure, and catalyst concentration to ensure efficient production.
化学反应分析
Types of Reactions
2-Methyldibenz[a,h]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
科学研究应用
2-Methyldibenz[a,h]anthracene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying the behavior of PAHs and their interactions with other chemicals.
Biology: The compound is used to investigate the mechanisms of carcinogenesis and the effects of environmental pollutants on biological systems.
Medicine: Research on 2-methyldibenz[a,h]anthracene contributes to understanding the molecular basis of cancer and developing potential therapeutic interventions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism by which 2-methyldibenz[a,h]anthracene exerts its effects involves metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s molecular targets include enzymes involved in metabolic activation, such as cytochrome P450 enzymes, and pathways related to DNA repair and cell cycle regulation .
相似化合物的比较
Similar Compounds
Dibenz[a,j]anthracene: Another PAH with a similar structure but different ring fusion pattern.
7,12-Dimethylbenz[a]anthracene: A compound with two methyl groups, known for its potent carcinogenic properties.
Benzo[a]pyrene: A well-studied PAH with significant environmental and health impacts
Uniqueness
2-Methyldibenz[a,h]anthracene is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and biological effects. This distinct structure allows for targeted studies on the compound’s behavior and interactions compared to other PAHs.
属性
CAS 编号 |
63041-83-8 |
|---|---|
分子式 |
C23H16 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-methylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16/c1-15-6-7-17-9-11-19-13-22-18(14-23(19)21(17)12-15)10-8-16-4-2-3-5-20(16)22/h2-14H,1H3 |
InChI 键 |
OKVUWFFXNPQIPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


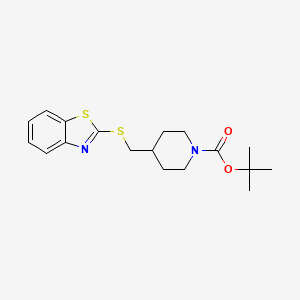
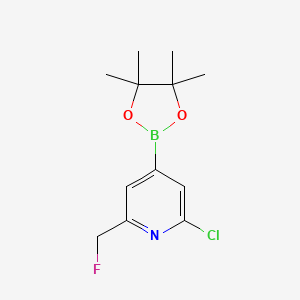
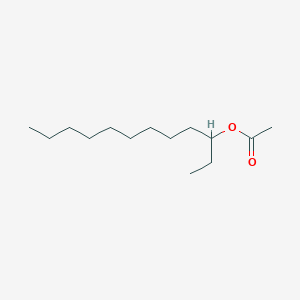
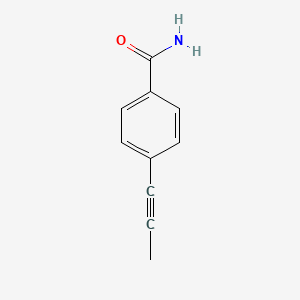
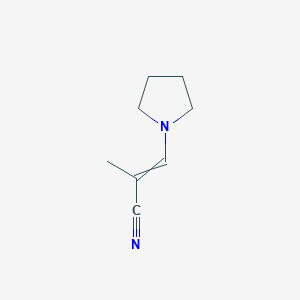
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
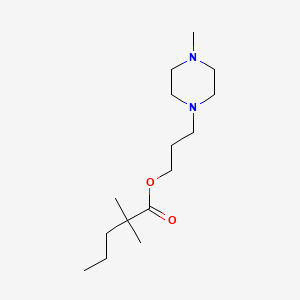

![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

